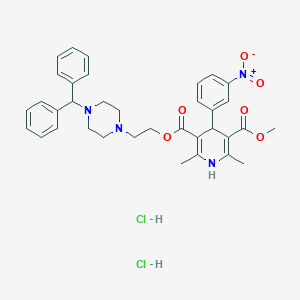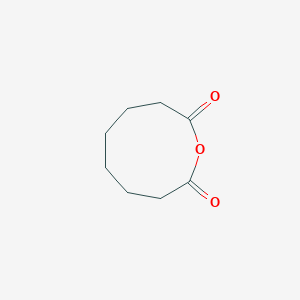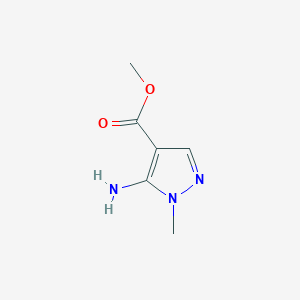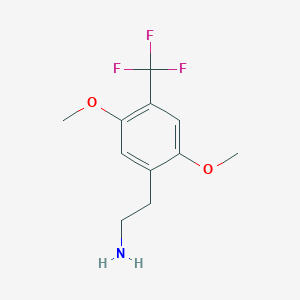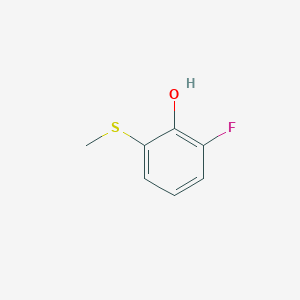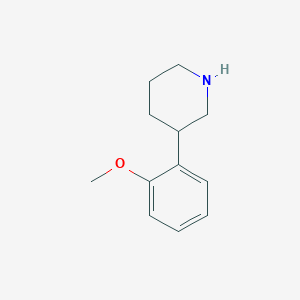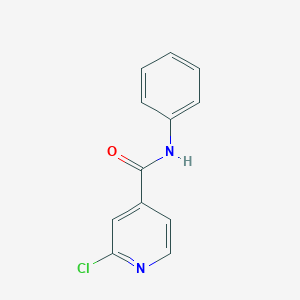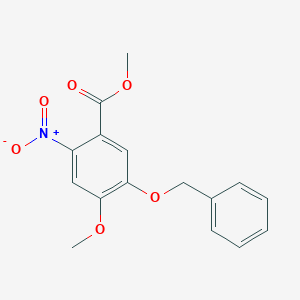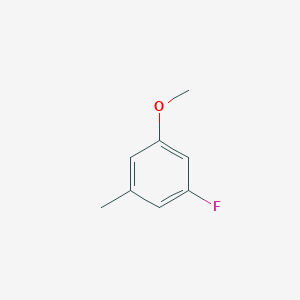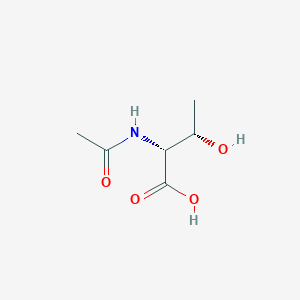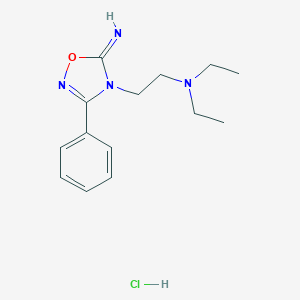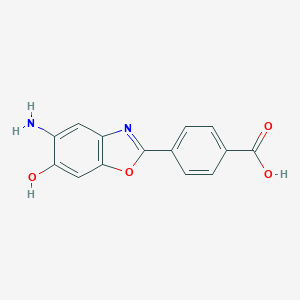![molecular formula C16H24ClN3O B190282 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea CAS No. 197502-59-3](/img/structure/B190282.png)
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the group of urea derivatives. It is widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has been extensively studied for its unique properties and potential applications in scientific research.
Wirkmechanismus
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea acts as a cytokinin-like plant growth regulator by stimulating cell division and elongation. It also promotes the formation of lateral shoots and increases the number of flowers and fruits produced by plants. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea achieves these effects by binding to cytokinin receptors and activating downstream signaling pathways that regulate gene expression and cell growth.
Biochemische Und Physiologische Effekte
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased carbon fixation and energy production. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea also enhances the accumulation of soluble sugars and organic acids in fruits, improving their quality and shelf life.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has several advantages for use in laboratory experiments. It is stable and easy to handle, making it a convenient tool for studying plant growth and development. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea is also highly effective at low concentrations, allowing for precise control of its effects on plants. However, 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be expensive and may have variable effects depending on the plant species and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea. One area of interest is the development of new 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea derivatives with improved properties and applications. Another area of research is the elucidation of the molecular mechanisms underlying 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea's effects on plant growth and development. Additionally, there is a need to explore the potential applications of 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in other areas of scientific research, such as biotechnology and medicine.
Synthesemethoden
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 3-(2-methylpiperidin-1-yl)propanol in the presence of a base. The resulting product is then treated with urea to yield 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a wide range of applications in scientific research. It has been used to study the effects of plant growth regulators on the growth and development of various plant species. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has also been used to investigate the molecular mechanisms underlying plant growth and development, including cell division, cell elongation, and differentiation.
Eigenschaften
CAS-Nummer |
197502-59-3 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
Molekularformel |
C16H24ClN3O |
Molekulargewicht |
309.83 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H24ClN3O/c1-13-5-2-3-11-20(13)12-4-10-18-16(21)19-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H2,18,19,21) |
InChI-Schlüssel |
LWGPQGCCDUPZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
Synonyme |
Urea, 1-(4-chlorophenyl)-3-[3-(2-methyl-1-piperidyl)propyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



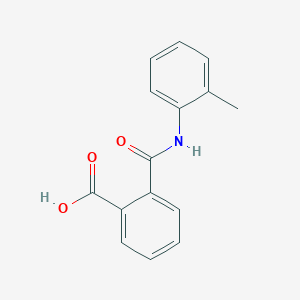
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
